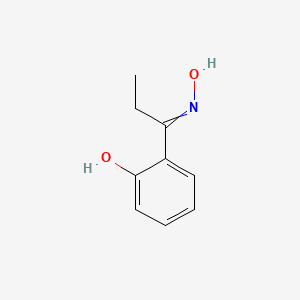

1-(2-Hydroxyphenyl)-1-propanone oxime

説明

BenchChem offers high-quality 1-(2-Hydroxyphenyl)-1-propanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyphenyl)-1-propanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

165.19 g/mol |

IUPAC名 |

2-(C-ethyl-N-hydroxycarbonimidoyl)phenol |

InChI |

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3 |

InChIキー |

JJMSLHJQXBZCAI-UHFFFAOYSA-N |

SMILES |

CCC(=NO)C1=CC=CC=C1O |

正規SMILES |

CCC(=NO)C1=CC=CC=C1O |

製品の起源 |

United States |

Chemo-Structural Analysis and Applications of 1-(2-Hydroxyphenyl)-1-propanone Oxime

[1][2][3]

Executive Summary

1-(2-Hydroxyphenyl)-1-propanone oxime (CAS: 18265-75-3), also known as 2'-hydroxypropiophenone oxime, represents a critical class of ortho-hydroxy ketoximes.[1][2][3] Distinguished by its ability to form stable six-membered chelate rings with transition metals, it serves as a high-fidelity ligand in hydrometallurgical extraction (specifically for Cu(II) and Ni(II)).[1][2][3] Furthermore, its structural versatility allows it to function as a divergent intermediate in pharmaceutical synthesis, capable of yielding either

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exists primarily as the E-isomer (anti) due to the stabilizing intramolecular hydrogen bond between the phenolic hydroxyl proton and the oxime nitrogen lone pair.[3] This "ortho-effect" significantly influences its solubility and melting point compared to its para-isomers.[1][2][3][4]

Table 1: Physicochemical Constants

| Property | Value / Description | Note |

| IUPAC Name | (1E)-1-(2-Hydroxyphenyl)-N-hydroxypropan-1-imine | E-isomer is thermodynamically favored.[1][2][3] |

| CAS Number | 18265-75-3 | |

| Molecular Formula | MW: 165.19 g/mol | |

| Appearance | White to off-white crystalline solid | Turns beige upon oxidation/light exposure.[1][2][3][4] |

| Melting Point | 113 – 115 °C | Dependent on solvent of recrystallization (EtOH vs. Benzene).[4] |

| pKa (Phenolic) | ~8.3 – 8.5 | Lower than phenol (9.[4]95) due to electron-withdrawing oxime group.[1][2][3] |

| pKa (Oxime) | ~10.8 – 11.2 | Weakly acidic oxime hydroxyl.[4] |

| Solubility | Soluble in EtOH, MeOH, | Lipophilic ethyl chain increases solubility in organic extractants (e.g., kerosene). |

Synthesis Protocol: Optimized Oximation

Objective: Synthesize high-purity 1-(2-Hydroxyphenyl)-1-propanone oxime from 2'-hydroxypropiophenone.

Reagents

-

Precursor: 2'-Hydroxypropiophenone (Liquid, CAS 610-99-1).[1][2][3][5][4][6]

-

Reagent: Hydroxylamine hydrochloride (

).[4][7] -

Base: Sodium Acetate (

) or Sodium Hydroxide ( -

Solvent: Ethanol/Water (70:30 v/v).[4]

Step-by-Step Methodology

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxypropiophenone (10 mmol) in 30 mL of Ethanol.

-

Activation: Add a solution of Hydroxylamine hydrochloride (12 mmol, 1.2 eq) in 10 mL of water.

-

Buffering: Slowly add Sodium Acetate (15 mmol, 1.5 eq) dissolved in minimal water. Note: NaOAc buffers the solution to pH ~5-6, preventing side reactions common with strong bases.[1][2][3]

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1).[4] The ketone spot (

) should disappear. -

Isolation: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The oxime will precipitate as a white solid.[3][4]

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.[1][2][3] Dry in a vacuum desiccator over

.

Reactivity & Mechanistic Pathways[1][3][6]

Metal Chelation (Hydrometallurgy Application)

The defining feature of this molecule is the N,O-donor set .[4] Upon deprotonation of the phenolic oxygen, the ligand forms a neutral, lipophilic complex with divalent metal ions (

-

Mechanism: The phenolic proton is displaced, and the oxime nitrogen donates its lone pair.[4]

-

Selectivity: The "bite angle" of the 6-membered ring favors Cu(II) over Fe(III) at controlled pH, making it valuable for solvent extraction.

Divergent Acid Reactivity

Under acidic conditions, the compound undergoes two distinct pathways depending on the reagents used:

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis workflow and the divergent reactivity pathways.

Caption: Synthesis of the oxime and its divergent reactivity pathways: metal chelation vs. acid-catalyzed rearrangement/cyclization.

Analytical Characterization

To validate the synthesis, researchers should look for these specific spectroscopic signatures:

Infrared Spectroscopy (FT-IR)[1][2][3][11]

-

3200–3400 cm⁻¹: Broad band corresponding to

(phenolic and oxime).[4] The intramolecular H-bond often broadens and lowers this frequency.[1][2][3][4] -

1620–1640 cm⁻¹: Strong

stretch, characteristic of the oxime imine bond.[4] -

950–1000 cm⁻¹:

stretch.[3][4]

Nuclear Magnetic Resonance ( -NMR, DMSO- )

References

-

Synthesis of Oximes via Grindstone Chemistry Title: An Efficient Procedure for Synthesis of Oximes by Grinding.[3][4][8] Source: Asian Journal of Chemistry.[4] URL:[Link] (General reference for protocol adaptation)[1][2]

-

Beckmann Rearrangement Mechanisms Title: Beckmann Rearrangement - Reaction Mechanism and Applications.[1][2][3][4] Source: Master Organic Chemistry.[3][4] URL:[Link]

-

Metal Complexes of Hydroxy-Oximes Title: Studies on the Complexes of 2-Hydroxy-4-Methoxy Acetophenone oxime.[1][2][3] Source: Oriental Journal of Chemistry.[4] URL:[Link][1]

-

Benzoxazole Synthesis from Oximes Title: Synthesis of 2-aryl benzoxazoles from aldoximes.[1][2][3][4][9] Source: MedCrave Online.[3][4] URL:[Link][1]

-

General Properties of 2'-Hydroxypropiophenone (Precursor) Title: 2'-Hydroxypropiophenone | C9H10O2 | CID 69133.[1][2][3][10][4] Source: PubChem.[3][5][10][4] URL:[Link][1]

Sources

- 1. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 2. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 3. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]

- 4. 2'-Hydroxypropiophenone(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2′-羟基苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ortho-Hydroxypropiophenone [webbook.nist.gov]

- 7. arpgweb.com [arpgweb.com]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 10. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyphenyl)-1-propanone Oxime from Propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting propiophenone into 1-(2-hydroxyphenyl)-1-propanone oxime, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document delves into two primary pathways: a two-step process involving the Fries rearrangement followed by oximation, and a more direct approach via ortho-hydroxylation and subsequent oximation. The guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is structured to provide not only a procedural framework but also a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-(2-Hydroxyphenyl)-1-propanone Oxime

1-(2-Hydroxyphenyl)-1-propanone oxime and its derivatives are key building blocks in the synthesis of various biologically active compounds. The presence of the ortho-hydroxyl group and the oxime functionality provides a versatile scaffold for the construction of heterocyclic systems, which are prominent in medicinal chemistry.[1] These structures are often investigated for their potential as antibacterial, antifungal, and muscle relaxant agents.[2] A reliable and efficient synthesis of this intermediate is therefore of paramount importance for researchers in drug discovery and development. This guide focuses on the transformation of the readily available starting material, propiophenone, into the target oxime.

Strategic Approaches to Synthesis

The synthesis of 1-(2-hydroxyphenyl)-1-propanone oxime from propiophenone necessitates the introduction of a hydroxyl group at the ortho position of the phenyl ring and the conversion of the ketone functionality into an oxime. Two principal strategies are explored in this guide:

-

Route A: Fries Rearrangement and Subsequent Oximation. This classic approach involves the initial conversion of a phenolic ester to a hydroxyaryl ketone, which is then oximated.

-

Route B: Direct Ortho-Hydroxylation and Oximation. This more modern approach seeks to directly functionalize the C-H bond at the ortho position of propiophenone, followed by the oximation reaction.

The following sections will provide a detailed technical analysis of each route, including mechanistic insights and practical experimental protocols.

Route A: The Fries Rearrangement Pathway

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[3][4][5] This reaction is ortho, para-selective, and the regioselectivity can be influenced by reaction conditions such as temperature and solvent.[4][5]

Mechanistic Insights into the Fries Rearrangement

The reaction proceeds through the formation of an acylium carbocation intermediate.[4] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the phenolic ester, which is a better Lewis base than the phenolic oxygen. This coordination polarizes the ester bond, leading to the generation of the acylium ion. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenyl ring.

Lower reaction temperatures generally favor the formation of the para-substituted product (kinetic control), while higher temperatures favor the ortho-substituted product (thermodynamic control). The ortho product can form a more stable bidentate complex with the aluminum catalyst.[5] The use of non-polar solvents also tends to favor the formation of the ortho-isomer.[4]

Sources

An In-depth Technical Guide to the Thermodynamic Stability Constants of 1-(2-Hydroxyphenyl)-1-propanone Oxime Complexes

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability constants of metal complexes formed with 1-(2-Hydroxyphenyl)-1-propanone oxime. It is intended for researchers, scientists, and professionals in the fields of coordination chemistry, analytical chemistry, and drug development. This document delves into the fundamental principles governing the formation and stability of these complexes, outlines detailed experimental methodologies for their determination, and explores their potential applications, particularly in the pharmaceutical sciences. The synthesis of the ligand, its coordination chemistry, and the influence of metal ion properties on complex stability are discussed in detail. Experimental protocols for potentiometric titration, spectrophotometric analysis, and isothermal titration calorimetry are provided as practical tools for the accurate determination of stability constants (log K), and associated thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). Furthermore, this guide explores the promising biological activities of these metal complexes, including their antimicrobial and anticancer properties, thereby highlighting their relevance in modern drug discovery and development.

Introduction: The Significance of 1-(2-Hydroxyphenyl)-1-propanone Oxime as a Chelating Ligand

1-(2-Hydroxyphenyl)-1-propanone oxime is a member of the oxime family of organic compounds, characterized by the presence of a hydroxyl group attached to an imine nitrogen atom. The strategic positioning of a phenolic hydroxyl group ortho to the propanone oxime moiety creates a bidentate chelating environment, making it an effective ligand for a wide range of metal ions.

The formation of stable chelate rings with metal ions is a key feature of this ligand. The deprotonation of the phenolic hydroxyl and the oxime hydroxyl groups allows for the formation of strong coordinate bonds with metal centers. The stability of these resulting metal complexes is a critical factor that dictates their behavior in various chemical and biological systems.

Understanding the thermodynamic stability of these complexes is paramount for several reasons:

-

Predicting Complex Formation: The stability constant (log K) provides a quantitative measure of the affinity between the ligand and a metal ion at equilibrium. Higher stability constants indicate a greater propensity for complex formation.

-

Understanding Speciation: In a solution containing multiple metal ions, the relative stability constants determine which metal-ligand complexes will predominate. This is crucial in biological systems where competition for metal ions is a constant phenomenon.

-

Informing Drug Design: For medicinal applications, the stability of a metal complex is directly related to its pharmacokinetic and pharmacodynamic properties. A complex that is too labile may dissociate prematurely, while an overly stable complex may not release the active component at the target site.[1][2]

-

Analytical Applications: The selective complexation of 1-(2-Hydroxyphenyl)-1-propanone oxime with specific metal ions can be exploited for the development of sensitive and selective analytical methods, such as spectrophotometric assays for metal ion quantification.

This guide will provide the theoretical framework and practical methodologies to explore and understand the thermodynamic landscape of 1-(2-Hydroxyphenyl)-1-propanone oxime complexes.

Synthesis and Coordination Chemistry

The synthesis of 1-(2-Hydroxyphenyl)-1-propanone oxime is typically achieved through a condensation reaction between 1-(2-hydroxyphenyl)-1-propanone and hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Upon deprotonation, 1-(2-Hydroxyphenyl)-1-propanone oxime acts as a bidentate ligand, coordinating to a metal ion through the oxygen atom of the phenolate group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring.

Diagram: Coordination of 1-(2-Hydroxyphenyl)-1-propanone Oxime with a Metal Ion

Caption: Chelation of a divalent metal ion by 1-(2-Hydroxyphenyl)-1-propanone oxime.

Experimental Determination of Thermodynamic Stability Constants

The determination of thermodynamic stability constants is a cornerstone of coordination chemistry. Several robust techniques can be employed, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution.[3] The principle lies in monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion upon the addition of a standard base.

-

Solution Preparation:

-

Prepare a standardized stock solution of the ligand, 1-(2-Hydroxyphenyl)-1-propanone oxime, in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

-

Prepare standardized stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Ni(NO₃)₂, Zn(ClO₄)₂) in deionized water. The use of perchlorate or nitrate salts is preferred as these anions are generally non-coordinating.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

-

Prepare a standard solution of a strong acid (e.g., HClO₄ or HNO₃).

-

Prepare a solution of an inert electrolyte (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C or 37 °C).

-

Purge the titration vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

-

-

Titration Procedure:

-

Acid Calibration: Titrate a known volume of the standard strong acid with the standard strong base in the presence of the inert electrolyte. This step is crucial for determining the standard potential of the electrode and the concentration of the base.

-

Ligand Titration: Titrate a solution containing the ligand, a known amount of strong acid, and the inert electrolyte with the standard base. This allows for the determination of the protonation constants of the ligand.

-

Metal-Ligand Titration: Titrate a solution containing the ligand, the metal salt, a known amount of strong acid, and the inert electrolyte with the standard base. The metal-to-ligand ratio can be varied to investigate the formation of different complex species (e.g., 1:1, 1:2).

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) are used to calculate the average number of protons bound to the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

-

The formation curves (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) are plotted.

-

The stepwise and overall stability constants (log K₁, log K₂, β₂, etc.) are then determined from the formation curves using computational software such as HYPERQUAD or by graphical methods.[4]

-

Diagram: Potentiometric Titration Workflow

Caption: General workflow for determining stability constants via potentiometric titration.

Spectrophotometric Methods

Spectrophotometry is a valuable technique for determining stability constants, particularly when the formation of a metal-ligand complex results in a significant change in the UV-Visible absorption spectrum.[5][6][7]

-

Preliminary Scans:

-

Record the UV-Visible absorption spectra of the free ligand and the metal salt solution separately to identify their respective absorption maxima (λₘₐₓ).

-

Prepare a solution containing the metal and ligand and record its spectrum to identify the λₘₐₓ of the complex. The wavelength chosen for analysis should be one where the complex absorbs strongly, and the free ligand and metal ion absorb minimally.

-

-

Method of Continuous Variations (Job's Plot):

-

Prepare a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the chosen λₘₐₓ.

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

-

-

Mole Ratio Method:

-

Prepare a series of solutions where the concentration of the metal ion is held constant, and the concentration of the ligand is systematically varied.

-

Measure the absorbance of each solution at the chosen λₘₐₓ.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection of these lines gives the stoichiometry of the complex.

-

-

Data Analysis for Stability Constant:

-

Once the stoichiometry is known, the stability constant can be calculated from the absorbance data using various established equations, such as the Benesi-Hildebrand equation for 1:1 complexes.

-

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9] It yields the binding affinity (Kₐ, from which log K can be calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).

-

Sample Preparation:

-

Prepare solutions of the ligand and the metal salt in the same buffer to avoid heats of buffer protonation. The concentrations should be chosen carefully to ensure an optimal binding isotherm.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the metal salt solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

-

Perform a series of injections of the ligand into the metal solution. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The integrated heats are plotted against the molar ratio of ligand to metal.

-

This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

-

Thermodynamic Data of 1-(2-Hydroxyphenyl)-1-propanone Oxime Complexes

A comprehensive search of the current literature did not yield a complete set of thermodynamic stability constants (log K, ΔH, and ΔS) for the complexes of 1-(2-Hydroxyphenyl)-1-propanone oxime with a wide range of metal ions. The following table is presented as a template for researchers to populate as data becomes available through the application of the methodologies described in this guide. The stability of metal complexes with similar oxime-containing ligands generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 1: Thermodynamic Stability Constants of Metal Complexes with 1-(2-Hydroxyphenyl)-1-propanone Oxime (Template)

| Metal Ion | log K₁ | log K₂ | β₂ | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Conditions | Reference |

| Cu(II) | ||||||||

| Ni(II) | ||||||||

| Co(II) | ||||||||

| Zn(II) | ||||||||

| Fe(III) | ||||||||

| Mn(II) |

This table is intended to be populated as experimental data becomes available.

Relevance in Drug Development

The chelation of metal ions by organic ligands is a fundamental principle in medicinal inorganic chemistry. Metal complexes of oximes and related Schiff bases have garnered significant attention for their potential therapeutic applications.[10][11][12][13]

Antimicrobial Activity

Transition metal complexes, including those with ligands similar to 1-(2-Hydroxyphenyl)-1-propanone oxime, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[11][12][14] The mechanism of action is often attributed to the following factors:

-

Enhanced Lipophilicity: Chelation can increase the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane.

-

Interference with Cellular Processes: Once inside the cell, the metal complex can interfere with essential cellular processes, such as DNA replication, protein synthesis, and enzyme function.

-

Redox Activity: Some transition metal complexes can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that are toxic to microbial cells.

Anticancer Activity

The development of novel metal-based anticancer agents is an active area of research, driven by the success of platinum-based drugs. Copper complexes, in particular, have shown significant potential as anticancer agents.[1][2][15][16][17] The anticancer activity of complexes with ligands analogous to 1-(2-Hydroxyphenyl)-1-propanone oxime may be attributed to:

-

DNA Binding and Cleavage: The metal complexes can interact with DNA through intercalation or coordination, leading to DNA damage and apoptosis in cancer cells.

-

Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation and survival.

-

Induction of Oxidative Stress: Similar to their antimicrobial action, these complexes can generate ROS, which can selectively kill cancer cells that often have a compromised antioxidant defense system.

The thermodynamic stability of these complexes is a critical determinant of their biological activity. A complex must be stable enough to reach its target but also sufficiently labile to release the active metal ion or to interact with its biological target.

Conclusion

1-(2-Hydroxyphenyl)-1-propanone oxime is a versatile ligand capable of forming stable complexes with a variety of metal ions. The thermodynamic stability of these complexes is a key parameter that governs their chemical and biological behavior. This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for the determination of their stability constants and associated thermodynamic parameters. The detailed experimental protocols for potentiometric titration, spectrophotometry, and isothermal titration calorimetry serve as valuable resources for researchers in this field. Furthermore, the exploration of the potential antimicrobial and anticancer activities of these complexes underscores their relevance in the ongoing quest for new therapeutic agents. Further research to populate the thermodynamic database for these complexes and to elucidate their precise mechanisms of biological action is highly encouraged.

References

-

Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

-

Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. [Link]

-

The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. The Protein Journal. [Link]

-

Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Der Pharma Chemica. [Link]

-

Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest. RSC Publishing. [Link]

-

Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed. [Link]

-

Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry. [Link]

-

Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands. PMC. [Link]

-

Isothermal titration calorimetry. Wikipedia. [Link]

-

Transition metal complexes of oximes derived from natural aldehydes: Synthesis, spectroscopic characterization and antimicrobial activities. ResearchGate. [Link]

-

Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. Pharmaxchange. [Link]

-

Anticancer Effects of Copper(II) Complexes Hydrazone −Based Schiff Base: A review. ResearchGate. [Link]

-

Studying the reactivity of "old" Cu(II) complexes for "novel" anticancer purposes. PubMed. [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. [Link]

-

A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. [Link]

-

GUIDELINES FOR THE DETERMINATION OF STABILITY. De Gruyter. [Link]

-

Copper Complexes as Anticancer Agents. ResearchGate. [Link]

-

Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. CURRENT RESEARCH WEB. [Link]

-

A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. Journal of Advanced Research in Technology and Management Sciences. [Link]

-

Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [Link]

-

Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. Neliti. [Link]

-

Determination of stability constant by Potentiometric titrations -I. YouTube. [Link]

-

Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. PMC. [Link]

-

Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link]

-

POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. [Link]

-

Synthesis, Characterization and Biological Activity of a new Schiff base oxime-imine ligand and its Zn (II) and Ni (II) complexes. Iraqi Journal for Applied Science. [Link]

-

PG- I Semester Inorganic Chemistry Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY Dr. Priyanka TOPIC:- METHODS OF DETERMINATION. LS COLLEGE MUZAFFARPUR. [Link]

-

Synthesis of metal-based biologically active agents from ONO-donor Schiff base ligand. Chemical Papers. [Link]

Sources

- 1. Anticancer Effects of Copper(II) Complexes Hydrazone −Based Schiff Base: A review | Basic & Clinical Cancer Research [bccr.tums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. scribd.com [scribd.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. curresweb.com [curresweb.com]

- 7. airo.co.in [airo.co.in]

- 8. tainstruments.com [tainstruments.com]

- 9. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. ejbps.com [ejbps.com]

- 14. researchgate.net [researchgate.net]

- 15. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying the reactivity of "old" Cu(II) complexes for "novel" anticancer purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility data of 1-(2-Hydroxyphenyl)-1-propanone oxime in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Hydroxyphenyl)-1-propanone oxime in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

1-(2-Hydroxyphenyl)-1-propanone oxime is an organic compound with the chemical formula C₉H₁₁NO₂.[1] Its structure, featuring a phenolic hydroxyl group and an oxime functional group, makes it a subject of interest in various fields of chemical research, including medicinal chemistry and materials science. The oxime group is generally formed by the reaction of a ketone with hydroxylamine.[2][3][4] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical applications.

A comprehensive search of the current scientific literature reveals a notable absence of published experimental solubility data for 1-(2-Hydroxyphenyl)-1-propanone oxime in common organic solvents. This guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals by providing a robust framework for the systematic determination and understanding of its solubility characteristics. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its measurement, and offer guidance on data presentation and interpretation.

Theoretical Framework of Solubility

The solubility of a solid crystalline solute, such as 1-(2-Hydroxyphenyl)-1-propanone oxime, in a liquid solvent is a complex thermodynamic equilibrium.[5] This equilibrium is governed by the free energy change of the dissolution process, which is influenced by several factors including the intermolecular forces between the solute and solvent molecules, the crystal lattice energy of the solute, and the temperature of the system.[5][6]

Key Factors Influencing Solubility:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is a fundamental concept in predicting solubility. For 1-(2-Hydroxyphenyl)-1-propanone oxime, the presence of a hydroxyl (-OH) group and an oxime (-NOH) group allows for hydrogen bonding. Therefore, it is expected to have higher solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., acetone, DMSO) that can act as hydrogen bond acceptors. Most oximes exhibit low solubility in water but are soluble in polar organic solvents.[3]

-

Crystal Lattice Energy: This is the energy required to break apart the crystal lattice of the solid solute. A higher crystal lattice energy generally leads to lower solubility. The specific crystalline form (polymorph) of the compound can significantly impact its solubility.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solids dissolving in liquids, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with an increase in temperature.[5] However, there are exceptions to this rule.

-

Thermodynamic Models: The prediction of solubility can be approached using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC activity coefficient models.[7][8][9] These models, however, often require empirical parameters derived from experimental data.

The interplay of these factors determines the extent to which 1-(2-Hydroxyphenyl)-1-propanone oxime will dissolve in a given organic solvent. A systematic experimental approach is necessary to quantify these effects.

Experimental Determination of Solubility

The following sections provide detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Workflow for Solubility Determination

The choice of method depends on factors such as the properties of the solvent, the expected solubility range, and the available instrumentation. The following diagram illustrates a general workflow for determining the solubility of 1-(2-Hydroxyphenyl)-1-propanone oxime.

Caption: A logical workflow for selecting and executing a solubility determination experiment.

Gravimetric Method

The gravimetric method is a straightforward and widely applicable technique for determining solubility.[10][11][12][13] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(2-Hydroxyphenyl)-1-propanone oxime to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to avoid temperature changes that could affect solubility) and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[10][11]

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

UV-Vis Spectroscopic Method

This method is suitable if 1-(2-Hydroxyphenyl)-1-propanone oxime exhibits significant absorbance in the ultraviolet-visible (UV-Vis) region and does not degrade in the chosen solvent.[14][15] It is generally faster than the gravimetric method but requires the initial development of a calibration curve.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 1-(2-Hydroxyphenyl)-1-propanone oxime of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 1-(2-Hydroxyphenyl)-1-propanone oxime in the same solvent as described in the gravimetric method (Section 3.2, step 1).

-

After equilibration, withdraw a sample of the clear supernatant and filter it as described previously.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound at that temperature.

-

Data Presentation and Interpretation

To ensure the utility and reproducibility of the generated data, it is crucial to present the results in a clear and organized manner. A tabular format is highly recommended for summarizing the solubility data.

Table 1: Template for Reporting Solubility Data of 1-(2-Hydroxyphenyl)-1-propanone oxime

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | 25.0 ± 0.1 | Experimental Value | Calculated Value | Gravimetric |

| e.g., Acetone | 25.0 ± 0.1 | Experimental Value | Calculated Value | UV-Vis |

| e.g., Toluene | 25.0 ± 0.1 | Experimental Value | Calculated Value | Gravimetric |

| ... | ... | ... | ... | ... |

Interpretation of Results:

When interpreting the solubility data, consider the chemical nature of the solvents in relation to the structure of 1-(2-Hydroxyphenyl)-1-propanone oxime. For instance, higher solubility in polar protic solvents like ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, lower solubility in non-polar solvents like toluene would indicate less favorable solute-solvent interactions. The effect of temperature should also be analyzed; an increase in solubility with temperature is the expected behavior for most solid solutes.

Conclusion

References

-

Determination of Solubility by Gravimetric Method. 10

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research - ACS Publications.

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd.

-

Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.

-

A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents. Benchchem.

-

1-(2-Hydroxyphenyl)propan-2-one | CAS 13100-05-5. Benchchem.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

-

1-Propanone, 1-(2-hydroxyphenyl)-, oxime | 18265-75-3. Appchem.

-

Solubility Screening by UPLC-MS/MS. Waters Corporation.

-

Oximes: Structure, Formula, Preparation & Uses in Chemistry. Vedantu.

-

Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR.

-

Some experimental and calculated values of E for oximes. ResearchGate.

-

1e-1-(2-hydroxyphenyl)-1-propanone oxime. Sigma-Aldrich.

-

1-(2-Hydroxyphenyl)-1-ethanone oxime | C8H9NO2 | CID 102021. PubChem.

-

1-(2-HYDROXYPHENYL)ETHAN-1-ONE OXIME | 1196-29-8. ChemicalBook.

-

Oxime. Wikipedia.

-

QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.

-

An Efficient Procedure for Synthesis of Oximes by Grinding.

-

Acetone oxime. Wikipedia.

-

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime - Substance Details. SRS | US EPA.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5 [benchchem.com]

- 3. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. ovid.com [ovid.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

molecular weight and physical characteristics of 1-(2-Hydroxyphenyl)-1-propanone oxime

Introduction

1-(2-Hydroxyphenyl)-1-propanone oxime is a phenolic oxime of significant interest to researchers in synthetic, medicinal, and coordination chemistry. As a bifunctional molecule incorporating both a phenol and an oxime moiety, it serves as a versatile building block for the synthesis of complex heterocyclic systems and as a potent ligand for the formation of metal complexes. Its structural relationship to 2'-hydroxypropiophenones suggests potential applications in the development of novel therapeutic agents, as related compounds have demonstrated a range of biological activities, including antibacterial and antifungal properties[1].

This technical guide provides a comprehensive overview of the core molecular and physical characteristics of 1-(2-Hydroxyphenyl)-1-propanone oxime, detailed protocols for its synthesis, an analysis of its expected analytical characterization, and a discussion of its primary applications in research and development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated physical properties. While 1-(2-Hydroxyphenyl)-1-propanone oxime is available as a research chemical, detailed experimental data on its physical properties are not widely published. The information presented below combines established identifiers with expected characteristics based on its structure and the properties of analogous compounds.

Chemical Identifiers

A summary of the core chemical identifiers for 1-(2-Hydroxyphenyl)-1-propanone oxime is provided in the table below. The (E)-isomer is generally the more thermodynamically stable and commonly isolated form.

| Identifier | Value | Source(s) |

| IUPAC Name | (1E)-1-(2-Hydroxyphenyl)propan-1-one oxime | N/A |

| CAS Number | 18265-75-3 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | N/A |

| Canonical SMILES | CCC(=NO)C1=CC=CC=C(O)1 | [2] |

| InChI Key | OC1=C(/C(CC)=N/O)C=CC=C1 | [2] |

Molecular Structure

The structure of 1-(2-Hydroxyphenyl)-1-propanone oxime features a propanone oxime group attached to a phenol ring at the ortho position.

Caption: Molecular structure of 1-(2-Hydroxyphenyl)-1-propanone oxime.

Physical Characteristics (Expected)

Specific, experimentally verified physical data for this compound is sparse. The following table outlines the expected properties based on its structure and comparison with similar phenolic oximes. Researchers should perform their own characterization to confirm these properties for their specific sample.

| Property | Expected Value / Observation | Rationale |

| Appearance | White to off-white or pale yellow solid | The extended conjugation and presence of chromophores (phenyl, oxime) typically result in a solid material that is not perfectly white. |

| Melting Point | Not available (likely >100 °C) | The related compound 1-(2-Hydroxyphenyl)ethanone oxime has a melting point of 113-115 °C. The additional methylene group may slightly alter this value. Intramolecular and intermolecular hydrogen bonding contribute to a relatively high melting point for a molecule of this size. |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO, ethyl acetate. Sparingly soluble in water. | The phenolic and oxime groups allow for hydrogen bonding with polar solvents. The aromatic ring and ethyl chain provide nonpolar character, limiting aqueous solubility but promoting solubility in common organic solvents. |

Synthesis and Mechanism

The synthesis of 1-(2-Hydroxyphenyl)-1-propanone oxime is a standard oximation reaction. This involves the nucleophilic condensation of the parent ketone, 1-(2-Hydroxyphenyl)-1-propanone (also known as 2'-Hydroxypropiophenone), with hydroxylamine.

Causality of Experimental Design

The reaction is typically performed using the more stable salt, hydroxylamine hydrochloride (NH₂OH·HCl). A weak base, such as sodium acetate or pyridine, is required to neutralize the HCl in situ. This liberates the free hydroxylamine, which acts as the active nucleophile. The reaction is often facilitated by heating in a protic solvent like ethanol or methanol, which effectively solvates the ionic reagents. The overall process is a reversible condensation reaction where water is eliminated.

Caption: General experimental workflow for the synthesis of the target oxime.

Experimental Protocol: Synthesis

This protocol is a representative method for the synthesis of oximes from ketones.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(2-Hydroxyphenyl)-1-propanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

-

Solvation: Add ethanol (or methanol) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (typically ~80 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Slowly add the concentrated mixture to a beaker of cold deionized water, which should induce precipitation of the crude oxime product.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

-

Purification: For higher purity, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

| Technique | Functional Group | Expected Observation(s) |

| ¹H NMR | Phenolic -OH | A broad singlet, typically downfield (>9 ppm), chemical shift is concentration-dependent. |

| Oxime -NOH | A broad singlet, often very downfield (>10-11 ppm). | |

| Aromatic -CH | Multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the 4 protons on the substituted phenyl ring. | |

| Methylene -CH₂- | A quartet (~2.8-3.0 ppm) due to coupling with the adjacent methyl protons. | |

| Methyl -CH₃ | A triplet (~1.1-1.3 ppm) due to coupling with the adjacent methylene protons. | |

| ¹³C NMR | Oxime C=N | A signal in the range of 150-160 ppm. |

| Phenolic C-O | A signal in the range of 155-160 ppm. | |

| Aromatic Carbons | 4 signals in the aromatic region (~115-135 ppm). | |

| Methylene -CH₂- | A signal around 20-30 ppm. | |

| Methyl -CH₃ | A signal upfield, around 10-15 ppm. | |

| IR Spectroscopy | Phenolic O-H stretch | A strong, broad absorption band around 3200-3500 cm⁻¹. |

| Oxime O-H stretch | A broad band, often overlapping with the phenolic O-H stretch, around 3150-3300 cm⁻¹. | |

| Aromatic C-H stretch | Absorptions just above 3000 cm⁻¹. | |

| C=N stretch | A medium intensity band around 1640-1670 cm⁻¹. | |

| N-O stretch | A band in the fingerprint region, typically around 930-960 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion (M⁺) | For EI-MS, a peak at m/z = 165. For ESI-MS, a peak at m/z = 166 [M+H]⁺ or 188 [M+Na]⁺. |

Applications in Research and Development

The unique structural features of 1-(2-Hydroxyphenyl)-1-propanone oxime make it a valuable intermediate and functional molecule in several areas of chemical science.

-

Precursor for Heterocycles: The phenolic hydroxyl group and the oxime can be involved in cyclization reactions to form various oxygen- and nitrogen-containing heterocyclic systems, such as benzisoxazoles. These scaffolds are of high interest in medicinal chemistry.

-

Ligand in Coordination Chemistry: Oximes are excellent chelating agents for a wide range of metal ions[1]. The ortho-hydroxyl group can also participate in coordination, making this compound a potential tridentate ligand. The resulting metal complexes have applications in catalysis, materials science, and as analytical reagents.

-

Intermediate for Drug Discovery: As a derivative of 2'-hydroxypropiophenone, this oxime serves as a scaffold that can be further modified. The parent ketone structures are known precursors for compounds with antimicrobial and anti-inflammatory activities, providing a strong rationale for using the oxime in the synthesis of new biologically active molecules[1].

Conclusion

1-(2-Hydroxyphenyl)-1-propanone oxime is a functionally rich molecule with significant potential as a synthetic intermediate. While a comprehensive, publicly available dataset of its physical and spectral properties is currently lacking—a common challenge for specialized research chemicals—its characteristics can be reliably predicted from its structure and the behavior of related compounds. The straightforward synthesis via oximation of 2'-hydroxypropiophenone makes it an accessible building block for researchers. Its utility as a precursor to heterocyclic compounds and as a chelating ligand in coordination chemistry positions it as a valuable tool for innovation in drug discovery and materials science. It is imperative for researchers utilizing this compound to perform rigorous in-house characterization to validate its identity and purity prior to use.

References

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime forms hydrogen-bonded chains of edge-fused R(4)(4)(16) and R(4)(4)(24) rings. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 4), o245–o247. [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). (E)-1-(2-hydroxyphenyl)propan-2-one O-methyloxime forms hydrogen-bonded chains of edge-fused R(4)(4)(16) and R(4)(4)(24) rings. Acta Crystallographica Section C, 60(4), o245-o247. [Link]

-

Krzyżanowska, E., Olszanowski, A., & Juskowiak, M. (1990). Synthesis, spectral data and extraction of copper by 1‐(2′‐Hydroxy‐5′‐alkylphenyl)‐1‐alkanone Oximes. Journal of Chemical Technology & Biotechnology, 47(3), 245-254. [Link]

-

Yurdakul, Ş., & Öztürk, G. (2014). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone. Journal of Molecular Structure, 1075, 510-517. [Link]

-

Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie, 67(9), 1692-1698. [Link]

-

SpectraBase. (n.d.). 1-Hydroxy-1-phenyl-2-propanone, oxime. Retrieved February 23, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved February 23, 2026, from [Link]

-

Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). D-Ribose-5-phosphate disodium salt hydrate. Retrieved February 23, 2026, from [Link]

Sources

Computational Chelation Chemistry: A Theoretical Guide to Metal-HPO Binding

Executive Summary

This technical guide outlines the theoretical framework for calculating the thermodynamic stability and binding affinity of Hydroxypyridinone (HPO) ligands with metal ions (specifically Fe

Theoretical Framework & Causality

To accurately model HPO complexes, one cannot simply "run a calculation." One must select a model chemistry that balances the hard-soft acid-base (HSAB) nature of the metal with the electronic delocalization of the pyridinone ring.

The Functional Choice: Beyond B3LYP

While B3LYP is the historical standard, it often fails to capture the dispersive forces critical for stacking interactions in bis- and tris-chelated complexes.

-

Recommendation: Use M06-2X or

B97X-D . -

Causality: HPO ligands often form intra-ligand

-

Basis Set Selection Strategy

The choice of basis set must be bifurcated based on the metal center.

-

Ligands (C, H, N, O): 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are mandatory for the anionic oxygen donors of HPO.

-

Transition Metals (Fe, Zn): 6-311+G(d,p) (All-electron) is preferred for first-row metals to capture core polarization effects.

-

Lanthanides/Actinides (Gd, Pu): Relativistic Effective Core Potentials (RECPs) are required.

-

Protocol: Use Stuttgart/Dresden (SDD) or MWB segments for the metal core (replacing inner electrons) and treat valence electrons explicitly. Recent studies suggest "property-optimized" basis sets like def2-TZVPPD for Lanthanides to minimize polarizability errors [1].

-

Computational Workflow: The Thermodynamic Cycle

Directly calculating

The Protocol

-

Gas Phase Optimization: Calculate

using high-level DFT. -

Solvation Energy Calculation: Perform single-point energy calculations on the optimized gas-phase geometries using a solvation model (SMD or IEFPCM) to obtain

. -

Cycle Summation:

-

Standard State Correction: Apply a correction term (typically 1.89 kcal/mol at 298K) for the change from 1 atm (gas) to 1 M (solution).

Visualization of the Workflow

The following diagram illustrates the decision logic and data flow for this calculation.

Figure 1: Computational workflow for determining metal-ligand binding affinity. Note the critical "Spin State Analysis" step for transition metals.

Case Study: Fe(III) and 3,4-HPO (Deferiprone)[1][2]

This section validates the protocol using Deferiprone (L1), a clinically approved iron chelator.

Spin State Energetics

Fe(III) is a

-

Validation Step: You must calculate both S=1/2 and S=5/2.

-

Typical Result: The High Spin state is lower in energy by >10 kcal/mol for neutral tris-complexes [2].

Binding Energy Trends

Recent DFT studies utilizing the CAM-B3LYP/6-31G(d) and higher levels have established the following binding energy trend for Deferiprone (DFP) [2]:

| Metal Ion | Ionic Radius (Å) | Calculated Binding Energy ( | Experimental |

| Al(III) | 0.54 | -285.4 (Highest) | ~32.0 |

| Fe(III) | 0.65 | -268.1 | 37.4 |

| Ga(III) | 0.62 | -272.3 | ~38.0 |

| Zn(II) | 0.74 | -185.2 (Lowest) | 13.5 |

Note: While Al(III) shows higher electronic interaction energy due to charge density, Fe(III) often exhibits higher stability constants in physiological conditions due to solvation entropy effects not captured in raw

Advanced Protocol: Lanthanide Decorporation

Modeling Lanthanides (Ln) requires handling the f-electrons. The standard DFT approach often fails due to multireference character, but "Large Core" ECPs can simplify this by treating f-electrons as part of the core.

The "Large Core" Approximation

For Gd(III) or Pu(IV) binding with HPOs:

-

Basis Set: Use Stuttgart RSC 1997 ECP (creates a pseudo-potential for core + f-electrons).

-

Assumption: This assumes the f-electrons do not participate significantly in bonding (purely ionic model).

-

Correction: If covalent interaction is suspected (e.g., in Actinides), use "Small Core" ECPs and explicitly model the f-shell, ensuring you test broken-symmetry solutions.

Lanthanide Workflow Visualization

Figure 2: Decision matrix for Lanthanide/Actinide basis set selection. Large Core ECPs are sufficient for most HPO screening.

References

-

Rappoport, D. (2021).[1] Property-Optimized Gaussian Basis Sets for Lanthanides. ChemRxiv. Available at: [Link]

-

Masoudi, M., et al. (2020).[2] DFT investigation on the selective complexation of Fe3+ and Al3+ with hydroxypyridinones. ResearchGate.[1] Available at: [Link]

-

Martell, A. E., & Smith, R. M. (2003). NIST Standard Reference Database 46. NIST. Available at: [Link]

Sources

Application Note: Solvent Extraction of Copper(II) using 1-(2-Hydroxyphenyl)-1-propanone Oxime

Abstract & Introduction

The selective isolation of Copper(II) from aqueous matrices is a cornerstone process in hydrometallurgy, environmental remediation, and the purification of radiopharmaceuticals (e.g., Cu-64 production). While industrial operations rely on commercial mixtures like LIX® reagents, the fundamental chemistry is best understood through the study of pure phenolic oximes.

This guide details the use of 1-(2-Hydroxyphenyl)-1-propanone oxime (HPP-oxime), also known as 2-hydroxypropiophenone oxime. Unlike aliphatic oximes, HPP-oxime possesses a phenolic group that participates in chelation, significantly enhancing stability and selectivity. This protocol provides a validated workflow for synthesizing the ligand, optimizing extraction parameters (pH, kinetics), and quantifying recovery.

Target Audience

-

Medicinal Chemists: Scavenging trace copper catalysts from Active Pharmaceutical Ingredients (APIs).

-

Hydrometallurgists: Benchmarking novel extractants against standard phenolic oximes.

-

Analytical Chemists: Pre-concentration of Cu(II) for trace analysis.

Chemical Basis & Mechanism[1]

The extraction mechanism relies on the formation of a neutral, lipophilic chelate. HPP-oxime acts as a monoprotic bidentate ligand. The phenolic hydroxyl group deprotonates, while the oxime nitrogen donates a lone pair, forming a stable 6-membered ring with the copper ion.

Reaction Equation:

- : Neutral HPP-oxime molecule.

- : The extractable 1:2 copper-oxime complex.

-

Key Insight: The release of protons (

) indicates that extraction efficiency is inversely proportional to acidity. pH control is the primary "switch" for this system.

Mechanistic Visualization

Figure 1: Chelation mechanism showing the cation exchange process. High acid concentration drives the reaction backward (stripping).

Reagent Preparation: Synthesis of HPP-Oxime

Commercial purity of phenolic oximes varies. For high-precision analytical work or kinetic studies, in-house synthesis and recrystallization are recommended to remove starting ketones which do not extract metals but dilute the organic phase.

Protocol A: Synthesis

Objective: Synthesize high-purity 1-(2-Hydroxyphenyl)-1-propanone oxime.

-

Reagents:

-

2-Hydroxypropiophenone (15.0 g, 0.1 mol).

-

Hydroxylamine hydrochloride (10.5 g, 0.15 mol).

-

Sodium acetate trihydrate (20.0 g).

-

Ethanol (95%).

-

-

Procedure:

-

Dissolve 2-hydroxypropiophenone in 50 mL of ethanol in a round-bottom flask.

-

Dissolve hydroxylamine hydrochloride and sodium acetate in 30 mL of deionized water.

-

Add the aqueous solution to the ethanolic ketone solution.

-

Reflux the mixture on a water bath for 2–3 hours .

-

Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate (the oxime) will form.

-

Filter the solid and wash with cold water.

-

-

Purification:

Extraction Protocol (Bench Scale)

This protocol describes the determination of the Distribution Ratio (

Protocol B: Solvent Extraction

Safety: Perform all steps in a fume hood. Chloroform is a suspected carcinogen; use nitrile gloves.

Materials:

-

Organic Phase: 0.05 M HPP-oxime in Chloroform (or Toluene for industrial simulation).

-

Aqueous Phase: 100 ppm Cu(II) standard solution (from CuSO₄·5H₂O).[1][2]

-

Buffer Systems:

-

pH 2–3: Glycine-HCl.

-

pH 4–6: Acetate Buffer.

-

pH 7–8: Phosphate Buffer.

-

Step-by-Step Workflow:

-

Preparation: In a 125 mL separatory funnel, add 10 mL of Aqueous Cu(II) solution and 10 mL of Buffer (to fix pH).

-

Addition: Add 10 mL of the Organic Phase (HPP-oxime).

-

Equilibration: Shake vigorously for 10 minutes . (Kinetics studies show equilibrium is reached < 5 mins, but 10 mins ensures completion).

-

Phase Separation: Allow layers to settle (approx. 2–5 mins).

-

Note: Chloroform is denser than water (Bottom layer). Toluene is lighter (Top layer).

-

-

Collection: Drain the organic layer into a dry beaker (for stripping or direct UV-Vis if applicable). Collect the aqueous raffinate.[3]

-

Quantification: Measure residual Cu(II) in the aqueous raffinate using Atomic Absorption Spectroscopy (AAS) or ICP-OES.

-

Mass Balance Check:

.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch extraction of Copper(II).

Data Analysis & Optimization

Effect of pH (Critical Parameter)

The extraction of copper by phenolic oximes is highly pH-dependent. Below pH 2, protonation of the oxime oxygen prevents chelation. Above pH 3, extraction rises sharply.

Typical Data Profile (Simulated for 0.05M HPP-oxime):

| pH | Distribution Ratio (D) | Extraction Efficiency (%E) | Interpretation |

| 2.0 | 0.05 | 4.8% | High acidity suppresses extraction. |

| 3.0 | 1.2 | 54.5% | pH |

| 4.0 | 15.6 | 94.0% | Effective extraction range begins. |

| 5.0 | >99 | 99.0%+ | Optimal Operating Point. |

| 6.0 | >100 | 99.5%+ | Plateau region. |

Calculations:

Interference & Selectivity

HPP-oxime is highly selective for Cu(II) over other transition metals at acidic pH.

-

Ni(II) & Co(II): Typically extract at pH > 6.0. By maintaining pH at 4.5–5.0, Cu(II) can be separated from Nickel and Cobalt matrices.

-

Fe(III): Major interferent. Can be masked using fluoride or tartrate if present in high concentrations.

Stripping & Recovery

To recover the copper (or regenerate the ligand), the equilibrium must be reversed.[4]

Protocol:

-

Contact the loaded organic phase with 2M H₂SO₄ .

-

Shake for 5 minutes.

-

The high proton concentration forces the reaction to the left:

-

The regenerated organic phase (

) can be recycled.

References

-

Reddy, K. R., et al. "Protonation and stability constants of copper(II) complexes with... oxime ligands." ResearchGate.[5] Available at: [Link]

-

Naik, H. B., et al. "2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II)."[1] Asian Journal of Chemistry. Available at: [Link]

-

Krzyżanowska, E., et al. "Synthesis, spectral data and extraction of copper by 1‐(2′‐Hydroxy‐5′‐alkylphenyl)‐1‐alkanone Oximes."[6] Scilit. Available at: [Link]

-

Organic Syntheses. "Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes." Org.[4][7][8][9] Synth. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. oresomeresources.com [oresomeresources.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Protocol for Spectrophotometric Determination of Nickel(II) with 1-(2-Hydroxyphenyl)-1-propanone Oxime

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive protocol for the quantitative determination of nickel(II) ions using 1-(2-Hydroxyphenyl)-1-propanone oxime as a chromogenic chelating agent. Spectrophotometry offers a balance of simplicity, rapidity, and cost-effectiveness, making it a widely applicable technique for nickel analysis in various matrices.[1][2] Oxime-based ligands are well-established in analytical chemistry for their ability to form stable, colored complexes with transition metal ions like nickel.[3][4][5] This protocol details the underlying principles, reagent preparation, optimization of experimental parameters, and a step-by-step procedure for creating a calibration curve and analyzing unknown samples. The methodology is designed to be robust and self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Principle of the Method

The determination of nickel(II) is based on its reaction with 1-(2-Hydroxyphenyl)-1-propanone oxime. The ligand, an ortho-hydroxy oxime, acts as a bidentate chelating agent, forming a stable, colored coordination complex with the Ni(II) ion. The reaction typically occurs in a buffered, slightly alkaline medium, where the phenolic hydroxyl group and the oxime nitrogen atom coordinate with the metal center.

The intensity of the resulting colored complex is directly proportional to the concentration of nickel(II) in the sample, a relationship governed by the Beer-Lambert Law. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and accuracy. The stoichiometry of similar nickel-oxime complexes is often found to be 1:2 (Metal:Ligand).[1][2][6]

Sources

- 1. longdom.org [longdom.org]

- 2. scitechjournals.com [scitechjournals.com]

- 3. Development, Optimization, Characterization, and Application of Electrochemical Biosensors for Detecting Nickel Ions in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etd.aau.edu.et [etd.aau.edu.et]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

Synthesis of 3-ethyl-1,2-benzisoxazole: An Application Note and Detailed Protocol for Researchers

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol for the synthesis of 3-ethyl-1,2-benzisoxazole from its precursor, 1-(2-Hydroxyphenyl)-1-propanone oxime. This document offers in-depth technical details, explains the rationale behind the experimental choices, and provides a framework for the successful synthesis and characterization of this important heterocyclic compound.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets. Consequently, benzisoxazole derivatives have found applications as antipsychotics, antimicrobials, anti-inflammatory agents, and anticonvulsants.[1][2] The 3-ethyl substitution on the benzisoxazole ring can influence the compound's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide focuses on a reliable and accessible synthetic route to 3-ethyl-1,2-benzisoxazole, a valuable building block for further chemical exploration and drug discovery endeavors.

Reaction Overview: A Two-Step Approach to Benzisoxazole Formation

The synthesis of 3-ethyl-1,2-benzisoxazole from 1-(2-Hydroxyphenyl)-1-propanone oxime is typically achieved through a two-step process:

-

O-Acetylation of the Oxime: The hydroxyl group of the oxime is acetylated using acetic anhydride. This step is crucial as it converts the hydroxyl group into a better leaving group (acetate) for the subsequent cyclization.

-

Base-Mediated Intramolecular Cyclization: The O-acetylated intermediate undergoes an intramolecular cyclization reaction in the presence of a base, such as pyridine, to form the final 3-ethyl-1,2-benzisoxazole product.[2]

This approach is a well-established method for the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl ketoximes.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-ethyl-1,2-benzisoxazole.

Caption: Workflow for the synthesis of 3-ethyl-1,2-benzisoxazole.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 3-ethyl-1,2-benzisoxazole.

Part 1: Synthesis of the Precursor - 1-(2-Hydroxyphenyl)-1-propanone oxime

The synthesis of the oxime precursor is the foundational step. It is typically prepared by the reaction of 2'-hydroxypropiophenone with hydroxylamine hydrochloride.

Materials and Reagents:

-

2'-Hydroxypropiophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (anhydrous) or Pyridine

-

Ethanol or Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxypropiophenone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) to the solution.[3] The use of a base like sodium acetate or pyridine is to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Hydroxyphenyl)-1-propanone oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield a pure crystalline solid.

Part 2: Synthesis of 3-ethyl-1,2-benzisoxazole

This part details the cyclization of the prepared oxime to the final benzisoxazole product.

Materials and Reagents:

-

1-(2-Hydroxyphenyl)-1-propanone oxime

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Protocol:

-

O-Acetylation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Hydroxyphenyl)-1-propanone oxime (1 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting oxime.

-

Work-up of the Intermediate (Optional but Recommended): Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid formed. Extract the O-acetylated intermediate with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

-

Intramolecular Cyclization: Dissolve the crude O-acetylated intermediate in anhydrous pyridine. Pyridine acts as both a solvent and a base to facilitate the elimination of acetic acid and promote the ring closure.

-

Heat the reaction mixture to reflux (around 115 °C) and maintain for 2-3 hours. Monitor the formation of the product by TLC.

-